An In-depth Technical Guide to Ethyl (diphenylphosphoryl)acetate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Ethyl (diphenylphosphoryl)acetate for Researchers and Drug Development Professionals
Introduction
Ethyl (diphenylphosphoryl)acetate is a key reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated esters with high stereoselectivity. This technical guide provides comprehensive information on its chemical and physical properties, synthesis, experimental protocols for its application, and the potential biological significance of its reaction products, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
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CAS Number: 6361-05-3[1]
Table 1: Physical and Chemical Properties of Ethyl (diphenylphosphoryl)acetate
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇O₃P | --INVALID-LINK-- |
| Molecular Weight | 288.28 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 118-121 °C | --INVALID-LINK-- |
| Solubility | Soluble in chloroform and similar solvents; limited solubility in polar solvents like water and alcohols. | --INVALID-LINK-- |
| XLogP3 | 2.8 | --INVALID-LINK-- |
Table 2: Spectroscopic Data of Ethyl (diphenylphosphoryl)acetate
| Spectrum Type | Data | Source |
| ¹H NMR (CDCl₃) | Characteristic signals for the ethyl group (triplet and quartet) and phenyl groups (multiplet). | General knowledge from similar structures. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to the carbonyl, methylene, ethoxy, and phenyl carbons. | --INVALID-LINK-- |
| ³¹P NMR | A single resonance characteristic of a pentavalent phosphorus atom. | --INVALID-LINK-- |
Synthesis of Ethyl (diphenylphosphoryl)acetate
A reliable, large-scale protocol for a similar compound, diphenylphosphoryl azide (DPPA), starts from the corresponding phosphoryl chloride, suggesting a similar approach could be adapted for Ethyl (diphenylphosphoryl)acetate.[2]
Caption: Generalized synthesis pathway for Ethyl (diphenylphosphoryl)acetate.
Experimental Protocols: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is the cornerstone application of Ethyl (diphenylphosphoryl)acetate, enabling the stereoselective synthesis of alkenes. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct, which simplifies purification. The HWE reaction typically favors the formation of (E)-alkenes.[3][4]
Detailed Protocol for a Z-Selective Horner-Wadsworth-Emmons Reaction
For certain applications, the synthesis of (Z)-alkenes is desired. Modified HWE conditions, such as those developed by Still-Gennari or Ando, can achieve high Z-selectivity. Ando's method often employs diarylphosphonoacetates, like Ethyl (diphenylphosphoryl)acetate, with specific base and additive combinations.[5]
Materials:
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Ethyl (diarylphosphono)acetate (e.g., Ethyl (diphenylphosphoryl)acetate)
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Aldehyde
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Base (e.g., Sodium hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS))
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Additive (e.g., 18-crown-6 or Sodium Iodide (NaI))
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Anhydrous solvent (e.g., Tetrahydrofuran (THF))
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Quenching solution (e.g., saturated aqueous ammonium chloride)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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To a solution of the Ethyl (diarylphosphono)acetate in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add the base (e.g., KHMDS) and additive (e.g., 18-crown-6).
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Stir the resulting mixture at -78 °C for 30 minutes.
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Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
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Allow the reaction to stir at -78 °C for the appropriate time (typically 1-4 hours), monitoring by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
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Allow the mixture to warm to room temperature and extract with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-α,β-unsaturated ester.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Applications in Drug Discovery and Biological Significance
While Ethyl (diphenylphosphoryl)acetate itself is a reagent and not a therapeutic agent, the α,β-unsaturated esters and amides synthesized using this compound are important structural motifs in a wide range of biologically active molecules. These products have shown potential in various therapeutic areas.
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Anticancer Activity: Cinnamic acid amides, which can be synthesized via the HWE reaction, have been evaluated as anticancer agents.[6] Novel α,β-unsaturated ketones have also demonstrated potent antitumor activities.[7]
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Antimalarial and Antioxidant Properties: Derivatives of α,β-unsaturated amides have been investigated for their antimalarial and antioxidant activities.[6]
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Enzyme Inhibition: The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a mechanism utilized in the design of enzyme inhibitors.
The stereochemistry of the double bond in these molecules is often crucial for their biological activity, highlighting the importance of stereoselective synthesis methods like the HWE reaction.
Caption: Relationship between the reagent, reaction, products, and biological activities.
Safety and Handling
Ethyl (diphenylphosphoryl)acetate is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Ethyl (diphenylphosphoryl)acetate | C16H17O3P | CID 796941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA) | Scilit [scilit.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
